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molecular formula C12H9N3OS2 B8355250 2-[N-methyl-N-(3-thienyl)amino)-4H-pyrido[3,2-e]-1,3-thiazin-4-one

2-[N-methyl-N-(3-thienyl)amino)-4H-pyrido[3,2-e]-1,3-thiazin-4-one

Cat. No. B8355250
M. Wt: 275.4 g/mol
InChI Key: HPUOFVZOQMVDHR-UHFFFAOYSA-N
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Patent
US06133258

Procedure details

The reaction procedure of Example 102 was followed except that 560 mg of 2-chloronicotinoyl chloride, 242 mg of ammonium thiocyanate, 360 mg of 3-(methylamino)thiophene and 10 ml of acetone were used. The product was then recrystallized from a mixture of ethanol and chloroform to obtain 230 mg of 2-[N-methyl-N-(3-thienyl)amino)-4H-pyrido[3,2-e]-1,3-thiazin-4-one.
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[S-:11][C:12]#[N:13].[NH4+].[CH3:15][NH:16][C:17]1[CH:21]=[CH:20][S:19][CH:18]=1>CC(C)=O>[CH3:15][N:16]([C:12]1[S:11][C:2]2[N:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4](=[O:5])[N:13]=1)[C:17]1[CH:21]=[CH:20][S:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Step Two
Name
Quantity
242 mg
Type
reactant
Smiles
[S-]C#N.[NH4+]
Step Three
Name
Quantity
360 mg
Type
reactant
Smiles
CNC1=CSC=C1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction procedure of Example 102
CUSTOM
Type
CUSTOM
Details
The product was then recrystallized from a mixture of ethanol and chloroform

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CSC=C1)C=1SC2=C(C(N1)=O)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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